2-Methyl-4-sulfamoylphenylboronic acid CAS number
2-Methyl-4-sulfamoylphenylboronic acid CAS number
Executive Summary
2-Methyl-4-sulfamoylphenylboronic acid (CAS 1402238-36-1 ) is a specialized organoboron building block critical for the synthesis of sulfonamide-containing pharmacophores. Its structural uniqueness lies in the ortho-methyl group relative to the boron center, which introduces steric parameters that influence cross-coupling efficiency, combined with a para-sulfamoyl moiety that serves as a key polar handle in medicinal chemistry (e.g., Carbonic Anhydrase inhibitors, COX-2 inhibitors).
This guide provides an authoritative technical breakdown of its physicochemical properties, synthetic routes, and optimized protocols for its application in Suzuki-Miyaura cross-coupling reactions.
Chemical Identity & Physicochemical Profile
The compound is an arylboronic acid characterized by a sulfonamide group at the 4-position and a methyl group at the 2-position relative to the boronic acid functionality.
| Property | Data |
| Chemical Name | 2-Methyl-4-sulfamoylphenylboronic acid |
| CAS Number | 1402238-36-1 |
| Synonyms | 4-Aminosulfonyl-2-methylphenylboronic acid; 4-Borono-3-methylbenzenesulfonamide |
| Molecular Formula | |
| Molecular Weight | 215.04 g/mol |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N)B(O)O |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| pKa (Sulfonamide) | ~10.1 (Acidic proton on |
Synthetic Utility & Preparation[2][3]
While often sourced commercially, in-house preparation is frequently required to ensure fresh activity, as boronic acids can dehydrate to boroxines (trimers) upon storage.
Retrosynthetic Analysis
The most robust route to CAS 1402238-36-1 is via Miyaura Borylation of the corresponding aryl bromide. Traditional lithiation (n-BuLi) is contraindicated due to the acidic protons on the primary sulfonamide, which would require excess base and harsh conditions.
-
Precursor: 4-Bromo-3-methylbenzenesulfonamide (CAS 879487-75-9).[1]
-
Reagent: Bis(pinacolato)diboron (
). -
Catalyst:
.
Synthesis Workflow (Graphviz)
Figure 1: Palladium-catalyzed synthesis pathway avoiding cryogenic lithiation.
Detailed Protocol: Miyaura Borylation
-
Charge: To a dry Schlenk flask, add 4-Bromo-3-methylbenzenesulfonamide (1.0 eq),
(1.1 eq), and KOAc (3.0 eq). -
Catalyst: Add
(3-5 mol%). -
Solvent: Add anhydrous DMSO or Dioxane (degassed).
-
Reaction: Heat to 80-90°C under
for 4–12 hours. Monitor by LC-MS (Target mass will be the pinacol ester). -
Workup: Dilute with EtOAc, wash with brine.
-
Hydrolysis (Optional): The pinacol ester is often used directly. To isolate the free acid, treat the ester with
(3 eq) and (3 eq) in Acetone/Water (1:1) for 16h at RT.
Application in Suzuki-Miyaura Coupling
The primary application of CAS 1402238-36-1 is introducing the sulfonamide pharmacophore into heteroaromatic cores.
Mechanistic Challenges
-
Steric Hindrance: The ortho-methyl group (Position 2) creates steric bulk around the Boron atom. This slows down the transmetallation step in the catalytic cycle.
-
Catalyst Poisoning: The primary sulfonamide (
) can coordinate to Palladium.-
Solution: Use phosphine ligands that are bulky and electron-rich (e.g., SPhos , XPhos ) to prevent sulfonamide coordination and facilitate transmetallation.
-
Optimized Coupling Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | SPhos is excellent for ortho-substituted boronic acids. | |
| Base | Stronger bases like carbonates work, but phosphates often yield cleaner profiles with sulfonamides. | |
| Solvent | n-Butanol / Water (4:1) | Biphasic systems help solubilize the inorganic base and the organic substrates. |
| Temperature | 100°C | Higher energy required to overcome the steric barrier of the 2-methyl group. |
Catalytic Cycle Visualization (Graphviz)
Figure 2: Suzuki cycle highlighting the Transmetallation step where the 2-Methyl steric hindrance applies.
Handling & Stability
-
Boroxine Formation: Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This does not affect reactivity but alters the apparent melting point and elemental analysis.
-
Tip: If precise stoichiometry is needed, convert to the pinacol ester or assume ~95% purity by weight.
-
-
Protodeboronation: The presence of the electron-withdrawing sulfonamide group stabilizes the C-B bond slightly, but prolonged heating in strong aqueous base can lead to protodeboronation.
-
Storage: Store at 2–8°C under inert gas. Hygroscopic.
References
-
Sigma-Aldrich. Product Specification: (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid (Analogous Structure). Retrieved from .[2]
-
BLD Pharm. Product Datasheet: 2-Methyl-4-sulfamoylphenylboronic acid (CAS 1402238-36-1). Retrieved from .
- Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995.
- Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.
